

GR148672X: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GR148672X

Cat. No.: B10768568

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An In-depth Examination of the CAS Number, Chemical Properties, and Mechanism of Action of the TGH/CES1 Inhibitor, **GR148672X**.

This technical guide provides a comprehensive overview of **GR148672X**, a potent and selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Chemical Properties and Identification

GR148672X is a small molecule inhibitor with the CAS Number 263890-70-6. Its chemical and physical properties are summarized in the table below for easy reference.

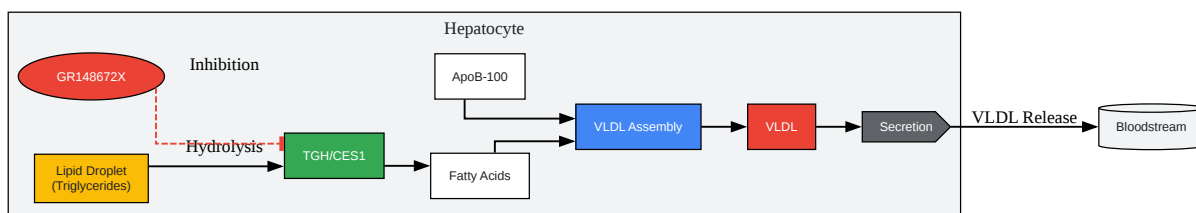
Property	Value
CAS Number	263890-70-6
Formal Name	4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone]
Molecular Formula	C ₁₅ H ₁₁ F ₃ N ₂ O ₂ S
Formula Weight	340.3 g/mol
Purity	≥98%
Formulation	A solid
Solubility	Soluble in DMSO
SMILES	<chem>O=C(/C(C(C1=CC=CS1)=O)=N/NC2=CC(C)=CC=C2)C(F)(F)F</chem>
InChI Code	InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,19H,1H3/b20-12+
InChI Key	YNUQHMHMYSUKFL-UDWIEESQSA-N

Mechanism of Action and Signaling Pathway

GR148672X is a selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1), with an IC₅₀ of 4 nM for the human hepatic enzyme. TGH/CES1 is a key enzyme in lipid metabolism, primarily localized in the endoplasmic reticulum and on the surface of lipid droplets.[1] It plays a crucial role in the hydrolysis of triglycerides (TG) and cholesteryl esters stored within lipid droplets. The fatty acids released from this hydrolysis are then available for the assembly and secretion of very low-density lipoproteins (VLDL) from the liver.[2]

By inhibiting TGH/CES1, **GR148672X** blocks the breakdown of stored triglycerides. This reduction in the available pool of fatty acids for VLDL assembly leads to decreased secretion of VLDL and its essential protein component, apolipoprotein B-100 (ApoB-100), from hepatocytes. [2][3] This ultimately results in lower plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol.

The signaling pathway below illustrates the role of TGH/CES1 in lipid metabolism and the point of intervention for **GR148672X**.



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GR148672X inhibits TGH/CES1, reducing VLDL secretion.

Experimental Protocols

The following are representative experimental protocols for the evaluation of TGH/CES1 inhibitors like **GR148672X**. These are generalized methods and may require optimization for specific experimental conditions.

In Vitro TGH/CES1 Inhibition Assay

This protocol describes a method to determine the in vitro potency of an inhibitor against TGH/CES1.

Materials:

- Human liver microsomes (source of TGH/CES1)
- **GR148672X** or other test inhibitors
- p-nitrophenyl butyrate (pNPB) as substrate
- Phosphate buffered saline (PBS), pH 7.4

- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **GR148672X** in DMSO.
- Serially dilute the inhibitor stock solution to obtain a range of concentrations.
- In a 96-well plate, add human liver microsomes diluted in PBS to each well.
- Add the serially diluted inhibitor or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the pNPB substrate to each well.
- Immediately measure the absorbance at 405 nm over time using a microplate reader to monitor the formation of p-nitrophenol.
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

In Vivo Efficacy Study in Hamsters

This protocol outlines a general procedure for evaluating the effect of **GR148672X** on plasma lipid levels in a hamster model. Syrian golden hamsters are a suitable model as their lipid metabolism is comparable to humans.[\[4\]](#)

Animals:

- Male Syrian golden hamsters

Treatment:

- Acclimatize animals for at least one week before the start of the study.

- Divide the hamsters into a vehicle control group and one or more **GR148672X** treatment groups.
- Administer **GR148672X** or vehicle orally (e.g., by gavage) at a specified dose and frequency (e.g., 25 mg/kg twice per day).
- Continue the treatment for a pre-determined period (e.g., 7-14 days).

Sample Collection and Analysis:

- At the end of the treatment period, collect blood samples from the animals (e.g., via cardiac puncture under anesthesia).
- Separate plasma by centrifugation.
- Analyze plasma samples for triglycerides, total cholesterol, VLDL cholesterol, LDL cholesterol, and apolipoprotein B-100 using commercially available assay kits.

Data Analysis:

- Compare the plasma lipid parameters between the vehicle-treated and **GR148672X**-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Summary and Conclusion

GR148672X is a potent and selective inhibitor of TGH/CES1 that has demonstrated efficacy in reducing plasma lipid levels in preclinical models. Its mechanism of action, through the inhibition of triglyceride hydrolysis and subsequent reduction in VLDL secretion, makes it a valuable research tool for studying lipid metabolism and a potential therapeutic candidate for dyslipidemia. The experimental protocols provided in this guide offer a framework for the further investigation of **GR148672X** and other TGH/CES1 inhibitors.

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